molecular formula C13H24O4 B14469185 Dipropan-2-yl heptanedioate CAS No. 71340-47-1

Dipropan-2-yl heptanedioate

Cat. No.: B14469185
CAS No.: 71340-47-1
M. Wt: 244.33 g/mol
InChI Key: FWBWDWDQUFGCOG-UHFFFAOYSA-N
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Description

Dipropan-2-yl heptanedioate, also known as diisopropyl adipate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from heptanedioic acid and isopropanol. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl heptanedioate can be synthesized through the esterification of heptanedioic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl heptanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanedioic acid and isopropanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Heptanedioic acid and isopropanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dipropan-2-yl heptanedioate has several applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics, personal care products, and plasticizers.

Mechanism of Action

The mechanism of action of dipropan-2-yl heptanedioate primarily involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution and interaction of various reactants, thereby enhancing the efficiency of chemical processes. In biological systems, its biocompatibility allows it to be used in formulations without causing adverse effects.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl adipate
  • Diisopropyl succinate
  • Diisopropyl glutarate

Uniqueness

Dipropan-2-yl heptanedioate stands out due to its specific molecular structure, which imparts unique solubility and reactivity properties. Its ability to act as a versatile solvent and intermediate makes it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

71340-47-1

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

dipropan-2-yl heptanedioate

InChI

InChI=1S/C13H24O4/c1-10(2)16-12(14)8-6-5-7-9-13(15)17-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

FWBWDWDQUFGCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCC(=O)OC(C)C

Origin of Product

United States

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